2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380739
InChI: InChI=1S/C9H11BrFN/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C9H11BrFN
Molecular Weight: 232.09 g/mol

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine

CAS No.:

Cat. No.: VC17380739

Molecular Formula: C9H11BrFN

Molecular Weight: 232.09 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine -

Specification

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
IUPAC Name 2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine
Standard InChI InChI=1S/C9H11BrFN/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,6H2,1-2H3
Standard InChI Key BMENYPQAVJFNGX-UHFFFAOYSA-N
Canonical SMILES CC(C)(CBr)C1=C(C=CC=N1)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula, C₉H₁₁BrFN, corresponds to a molar mass of 232.09 g/mol. Its IUPAC name, 2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine, systematically describes the substituents on the pyridine ring: a brominated 2-methylpropan-2-yl group at position 2 and fluorine at position 3. The Canonical SMILES notation, CC(C)(CBr)C1=C(C=CC=N1)F, provides a linear representation of its structure, while the Standard InChIKey (BMENYPQAVJFNGX-UHFFFAOYSA-N) offers a unique identifier for database referencing.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₉H₁₁BrFN
Molecular Weight232.09 g/mol
IUPAC Name2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine
SMILESCC(C)(CBr)C1=C(C=CC=N1)F
InChIKeyBMENYPQAVJFNGX-UHFFFAOYSA-N
PubChem CID145711976

Structural Analysis

The pyridine ring’s aromaticity is perturbed by the electron-withdrawing fluorine atom, which enhances electrophilic substitution reactivity at ortho and para positions. The 1-bromo-2-methylpropan-2-yl group introduces steric bulk and a potential leaving group (bromine), facilitating nucleophilic substitution or elimination reactions. This combination of electronic and steric effects makes the compound a versatile scaffold for synthesizing derivatives with tailored properties.

Synthesis and Manufacturing

Synthetic Routes

While explicit details of the compound’s synthesis are sparingly reported, analogous methods for halogenated pyridines suggest a multi-step approach. A plausible pathway involves:

  • Friedel-Crafts Alkylation: Introducing the tert-butyl group to pyridine using a Lewis acid catalyst.

  • Halogenation: Sequential fluorination and bromination via electrophilic aromatic substitution or radical pathways.

  • Purification: Chromatographic or recrystallization techniques to isolate the final product.

The brominated tertiary carbon likely originates from a bromide precursor, such as N-bromosuccinimide (NBS), under controlled conditions to avoid over-bromination. Fluorination may employ hydrogen fluoride (HF) or tetrafluoroborate salts, though safer alternatives like Selectfluor® are increasingly favored.

Industrial Considerations

Scalable synthesis requires optimizing reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize byproducts. For instance, bromination at 65–75°C in tetrahydrofuran (THF) achieves higher efficiency compared to ambient conditions . Post-synthesis purification often avoids column chromatography, instead leveraging liquid-liquid extraction and solvent evaporation for cost-effective production.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the lability of the C-Br bond, which may undergo hydrolysis in aqueous environments. Storage under inert atmospheres at 2–8°C is recommended to prevent degradation. Reactivity studies highlight its susceptibility to Sₙ2 displacement at the brominated carbon, enabling functionalization with nucleophiles (e.g., amines, thiols).

Solubility and Partitioning

Preliminary data suggest moderate solubility in aprotic solvents (e.g., THF, DMSO) but limited solubility in water. The logP (octanol-water partition coefficient) is estimated at 2.5–3.0, indicating moderate lipophilicity suitable for penetrating biological membranes.

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s fluorine and bromine substituents enhance binding affinity to biological targets, particularly enzymes and receptors. It serves as a precursor for kinase inhibitors and anticancer agents, where the pyridine core mediates π-π interactions with protein active sites. For example, analogs of this compound have been investigated in TRK inhibitor development, a class of therapeutics targeting tropomyosin receptor kinases in cancers .

Case Study: LOXO-195 Intermediate

Applications in Agrochemical Development

Herbicide and Pesticide Synthesis

Halogenated pyridines are prevalent in agrochemicals due to their resistance to environmental degradation. The bromine atom in 2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine may act as a leaving group in prodrug formulations, releasing active agents upon hydrolysis. Research into acetylcholinesterase inhibitors for insecticide development is a potential avenue.

Synergy with Fluorinated Compounds

Fluorine’s electronegativity enhances compound bioavailability and target specificity. Combining fluorine with bromine in this scaffold could yield herbicides with dual-mode action, mitigating resistance development in weeds.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity under varying conditions (pH, temperature) will refine synthetic protocols. Computational modeling (e.g., DFT calculations) could predict sites of electrophilic attack or degradation pathways.

Expanded Biological Screening

Screening libraries of derivatives against cancer cell lines or microbial pathogens may uncover novel bioactive candidates. Collaboration with pharmaceutical firms could accelerate translational research.

Green Chemistry Innovations

Developing solvent-free bromination or catalytic fluorination methods would align with sustainable chemistry goals, reducing waste and energy consumption.

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